Cimicifugic Acid B

Description

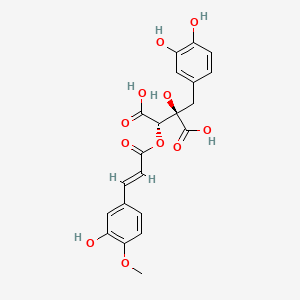

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2-hydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c1-31-16-6-3-11(8-15(16)24)4-7-17(25)32-18(19(26)27)21(30,20(28)29)10-12-2-5-13(22)14(23)9-12/h2-9,18,22-24,30H,10H2,1H3,(H,26,27)(H,28,29)/b7-4+/t18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHLLZXSGPDXOA-ZHBFVYIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347722 | |

| Record name | Cimicifugic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205114-66-5 | |

| Record name | Cimicifugic acid B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205114665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimicifugic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMICIFUGIC ACID B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMQ0SKL6CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Cimicifugic Acid B: A Technical Guide to its Natural Sources and Isolation

For researchers, scientists, and professionals in drug development, understanding the origins and purification of bioactive compounds is a critical first step. Cimicifugic Acid B, a phenylpropanoid ester, has garnered attention for its significant biological activities, including antioxidant and potent antiproliferative and cytotoxic effects against cancer cells.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound and the detailed methodologies for its isolation and purification.

Natural Abundance of this compound

This compound is predominantly found in perennial plants belonging to the Ranunculaceae family, particularly within the genus Actaea, which was formerly classified in large part as Cimicifuga. The rhizomes and roots of these plants are the primary plant parts from which this and other related phenolic compounds are extracted.[3][4]

Key Botanical Sources

While several species within the Actaea genus are reported to contain this compound and its isomers, the most well-documented source is Black Cohosh (Actaea racemosa, syn. Cimicifuga racemosa).[5][6] The total phenolic content, including cimicifugic acids, in the dried roots and rhizomes of black cohosh is approximately 0.62%.[4]

| Plant Species | Genus (Family) | Common Name | Plant Part(s) | Reference(s) |

| Actaea racemosa | Actaea (Ranunculaceae) | Black Cohosh | Rhizomes, Roots | [3][5][6] |

| Actaea dahurica | Actaea (Ranunculaceae) | Dahurian Bugbane | Not specified | [7] |

| Actaea elata | Actaea (Ranunculaceae) | Tall Bugbane | Not specified | [7] |

| Cimicifuga simplex | Cimicifuga (Ranunculaceae) | Simple Bugbane | Not specified | [3][8] |

| Cimicifuga japonica | Cimicifuga (Ranunculaceae) | Japanese Bugbane | Aerial parts | [8] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process of extraction, fractionation, and chromatography. The following protocols are based on methodologies described in the scientific literature.

General Extraction and Fractionation

This initial phase aims to create a crude extract enriched with phenolic compounds.

a. Maceration and Extraction:

-

Mill and homogenize dried and powdered rhizomes/roots of the source plant (e.g., Actaea racemosa).[3]

-

Perform exhaustive extraction with methanol or 75% ethanol at room temperature.[3][9]

-

Concentrate the crude organic extract in vacuo at a temperature below 40°C.[3]

b. Liquid-Liquid Partitioning:

-

Reconstitute the dried extract residue in deionized water.[3]

-

Partition the aqueous solution with a non-polar solvent like methylene chloride, followed by a moderately polar solvent such as n-butanol or ethyl acetate.[3][9] This step separates compounds based on their polarity, with this compound typically concentrating in the ethyl acetate or butanol fraction.

Advanced Chromatographic Purification

Following initial fractionation, advanced chromatographic techniques are employed for the isolation of pure this compound.

a. Centrifugal Partition Chromatography (CPC) with pH Zone Refinement:

This advanced counter-current chromatography technique is particularly effective for separating acidic compounds like this compound.[3][10]

-

Solvent System Preparation: Prepare a biphasic solvent system, for example, ethyl acetate-butanol-water (1:4:5 v/v/v).[3]

-

Stationary and Mobile Phase Preparation: Add trifluoroacetic acid (TFA) (0.1% v/v) to the stationary phase. The mobile phase will be the other phase of the solvent system.[3]

-

Sample Loading: Dissolve the enriched fraction in the stationary phase and inject it into the CPC column.[3]

-

Elution: Pump the mobile phase through the column at a defined flow rate (e.g., 4 mL/min) and rotation speed (e.g., 1200 rpm).[3]

-

Fraction Collection: Monitor the eluate using UV detectors (at 254 nm and 354 nm) and collect fractions.[3]

-

Analysis: Combine fractions based on their TLC, pH, and UV profiles for further purification or analysis.[3]

b. Solid Phase and High-Performance Liquid Chromatography (HPLC):

-

Solid Phase Extraction (SPE): The aqueous partition can be subjected to column chromatography using a resin like Amberlite XAD-2. Elute with water followed by methanol to yield enriched fractions.[3]

-

Preparative HPLC: Further purify the fractions containing this compound using a preparative C18 column.[11]

The general workflow for the isolation and purification of this compound is depicted in the following diagram.

Biological Activity and Signaling Pathway

This compound has demonstrated significant antiproliferative and cytotoxic potential, particularly against cervical cancer cells.[1] Its mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways, as well as cell cycle arrest.[12]

The key molecular events are summarized below:

-

Induction of Oxidative Stress: this compound treatment leads to the generation of Reactive Oxygen Species (ROS) in a dose-dependent manner.[1][12]

-

Mitochondrial Depolarization: The increase in ROS disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][12]

-

Modulation of Apoptotic Proteins: The compound alters the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins, favoring apoptosis.[1][12]

-

Caspase Activation: It activates both caspase-8 (initiator caspase of the extrinsic pathway) and downstream executioner caspases.[12]

-

Cell Cycle Arrest: this compound induces cell cycle arrest at the G0/G1 phase by modulating the expression of regulatory proteins such as cyclin D1, CDK4, and p21.[12]

-

Hedgehog Pathway Modulation: The compound has also been found to downregulate the Hedgehog signaling pathway.[1][12]

The proposed signaling pathway for the anticancer activity of this compound is illustrated in the following diagram.

References

- 1. This compound, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C21H20O11 | CID 6449880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. itqb.unl.pt [itqb.unl.pt]

- 9. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Cimicifugic Acid B in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cimicifugic Acid B, a phenylpropanoid derived from plants of the Cimicifuga species, has demonstrated significant cytotoxic and antiproliferative capabilities against specific cancer cell lines.[1][2] This document provides a comprehensive technical overview of its molecular mechanism of action. The primary anticancer effects of this compound are mediated through the induction of both intrinsic and extrinsic apoptotic pathways, induction of cell cycle arrest at the G0/G1 phase, and downregulation of the oncogenic Hedgehog signaling pathway.[1][2][3] This guide synthesizes the available quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual diagrams of the key cellular pathways involved.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach targeting key cellular processes that are often dysregulated in cancer. The primary focus of existing research has been on cervical cancer cells, particularly the HPV-negative C33A cell line.[1][2]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, engaging both the mitochondria-mediated (intrinsic) and the death receptor-mediated (extrinsic) pathways.[2][3]

2.1.1 Intrinsic (Mitochondrial) Pathway The engagement of the intrinsic pathway is a critical component of this compound's activity. Treatment of cervical cancer cells leads to a cascade of mitochondrial events:

-

Generation of Reactive Oxygen Species (ROS): The compound triggers a dose-dependent increase in intracellular ROS levels.[1][2] Elevated ROS can cause significant oxidative damage to cellular components and initiate apoptotic signaling.

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): Following ROS generation, a significant disruption in the mitochondrial membrane potential is observed.[3][4] This depolarization is a key step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria.

-

Modulation of Bcl-2 Family Proteins: this compound alters the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, favoring an increase in the Bax/Bcl-2 ratio.[1][3] This shift promotes mitochondrial outer membrane permeabilization.

-

Activation of Caspases: The mitochondrial disruption leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death.[2]

2.1.2 Extrinsic (Death Receptor) Pathway Evidence also points to the activation of the extrinsic pathway. This is confirmed by the activation of caspase-8, a key initiator caspase in the death receptor signaling cascade.[2][3] This suggests that this compound may influence death receptor signaling, leading to a comprehensive activation of the apoptotic machinery.

G0/G1 Cell Cycle Arrest

In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at the G0/G1 transition.[1][3] This arrest is achieved by modulating the expression of critical cell cycle regulatory proteins:

-

Downregulation of Cyclin D1 and CDK4: The expression of Cyclin D1 and its partner, Cyclin-Dependent Kinase 4 (CDK4), is significantly reduced.[2][3] This complex is essential for the progression of cells through the G1 phase.

-

Upregulation of p21: The expression of the CDK inhibitor p21 is increased, which further inhibits the activity of the Cyclin D1/CDK4 complex, reinforcing the G1 block.[2][3]

Inhibition of the Hedgehog (HH) Signaling Pathway

This compound has been found to inhibit the Hedgehog (HH) signaling pathway, a crucial pathway involved in carcinogenesis and chemoresistance.[1][2] The compound downregulates the expression of key components of this pathway, including Smoothened (Smo) and the Glioma-associated oncogene homolog (Gli), thereby suppressing this pro-survival signaling cascade in cervical cancer cells.[2][3]

Quantitative Analysis of Bioactivity

The biological effects of this compound are dose-dependent. The following tables summarize the available quantitative and semi-quantitative data from studies on various cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value / Effective Concentration | Notes |

| C33A | Cervical Cancer (HPV-negative) | 10–50 µM (Effective Range) | Drastically decreased cell survival and induced significant apoptosis in this concentration range.[1][2] |

| MDA-MB-453 | Breast Cancer | > 100 µM | Displayed very weak cytotoxic activity.[5] |

| MCF7 | Breast Cancer | > 100 µM | Displayed very weak cytotoxic activity.[5] |

Table 2: Dose-Dependent Molecular Effects of this compound in C33A Cervical Cancer Cells

| Molecular Event | Concentration Range | Observed Effect |

| Nuclear Condensation & DNA Fragmentation | 10–50 µM | Dose-dependent increase.[1] |

| Intracellular ROS Generation | 10–50 µM | Dose-dependent increase.[1][2] |

| Mitochondrial Membrane Depolarization | 10–50 µM | Dose-dependent disruption.[1][4] |

| Cell Cycle Arrest | Not specified | Induction of arrest at G0/G1 phase.[1] |

| Hedgehog Pathway Protein Expression (Smo, Gli) | Not specified | Downregulation of expression.[2][3] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Line: Human cervical cancer C33A cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates or flasks. After reaching 70-80% confluency, the medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 10, 20, 30, 40, 50 µM) or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of viable cells via the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases.

-

Protocol:

-

Seed cells (e.g., 5×10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)

-

Principle: Differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[6][7]

-

Protocol:

-

Culture and treat C33A cells with this compound for 24 hours.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cell pellet (approx. 1×10⁶ cells) in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the cells immediately using a flow cytometer.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: Utilizes fluorescent dyes like JC-1 or Rhodamine 123. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Protocol (using JC-1):

-

Treat cells with this compound for 24 hours.

-

Incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

-

Wash cells twice with PBS.

-

Analyze the fluorescence shift from red to green using a flow cytometer or fluorescence microscope. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[4]

-

Western Blotting

-

Principle: Detects the expression levels of specific proteins in cell lysates.

-

Protocol:

-

Treat cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Cyclin D1, p21, Smo, Gli, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key molecular pathways and experimental workflows discussed.

References

- 1. This compound, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Bio-Arsenal of Cimicifuga: A Deep Dive into the Biological Activities of its Phenylpropanoids

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals illuminating the diverse pharmacological activities of phenylpropanoids derived from Cimicifuga species.

The genus Cimicifuga, commonly known as black cohosh, has a long history in traditional medicine for treating a variety of ailments, particularly menopausal symptoms and inflammation.[1][2] While much of the early research focused on triterpenoid glycosides, a growing body of evidence highlights the significant therapeutic potential of another major class of compounds within these plants: the phenylpropanoids.[3][4] This in-depth guide synthesizes the current scientific understanding of the biological activities of phenylpropanoids from Cimicifuga species, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Phenylpropanoids are a large family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. In Cimicifuga species, these include a range of molecules such as caffeic acid, ferulic acid, isoferulic acid, and unique esters known as cimiracemates.[1][5][6][7] These compounds are emerging as key contributors to the medicinal properties of Cimicifuga extracts, demonstrating a spectrum of biological effects including anti-inflammatory, antioxidant, cytotoxic, and hormonal-modulating activities.[1][4][8][9]

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a hallmark of numerous diseases. Phenylpropanoids from Cimicifuga species have demonstrated potent anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.

One of the primary mechanisms of action is the inhibition of nitric oxide (NO) production.[10] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key event in the inflammatory cascade. Studies on extracts from Cimicifuga taiwanensis have shown significant inhibition of NO production in lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophages.[10][11] Certain isolates from these extracts exhibited potent anti-NO production activity with IC50 values ranging from 6.54 to 24.58 μM, proving more effective than the known iNOS inhibitor quercetin (IC50 of 34.58 μM).[10][11][12] This suggests that phenylpropanoids within Cimicifuga can effectively downregulate inflammatory processes. The anti-inflammatory activity of some of these compounds is attributed to their ability to modulate signaling pathways involving mitogen-activated protein kinase (MAPK) and the transcription factor nuclear factor-kappaB (NF-κB).[1][13]

Quantitative Data: Anti-inflammatory Activity

| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |

| Cimicitaiwanin C | NO Production Inhibition | RAW 264.7 | 6.54 μM | [10][12] |

| Cimicitaiwanin D | NO Production Inhibition | RAW 264.7 | 10.21 μM | [10][12] |

| Cimicitaiwanin E | NO Production Inhibition | RAW 264.7 | 15.83 μM | [10][12] |

| Cimicitaiwanin F | NO Production Inhibition | RAW 264.7 | 24.58 μM | [10][12] |

| Quercetin (Control) | NO Production Inhibition | RAW 264.7 | 34.58 μM | [10][12] |

Signaling Pathway: Inhibition of Inflammatory Response

Caption: Phenylpropanoid-mediated inhibition of the inflammatory pathway.

Antioxidant Activity: A Shield Against Oxidative Stress

Phenylpropanoids are well-documented antioxidant agents. Their chemical structure, particularly the presence of hydroxyl groups on the aromatic ring, enables them to act as potent free radical scavengers.[8][10] The antioxidant capacity of Cimicifuga extracts has been systematically evaluated, with studies highlighting the significant contribution of their phenolic constituents.[8]

The antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Various extracts of Rhizoma Cimicifugae have demonstrated dose-dependent scavenging activity.[14] The antioxidant potential of these extracts shows a strong positive correlation with their total phenolic content, with caffeic acid, ferulic acid, and isoferulic acid being identified as major bioactive components.[8][14] The mechanism of action involves donating a hydrogen atom or an electron to neutralize free radicals.[8]

Quantitative Data: Antioxidant Activity

| Extract | Assay | IC50 Value (μg/mL) | Reference |

| Ethyl Acetate Extract of Rhizoma Cimicifugae (EARC) | DPPH Scavenging | 4.55 ± 0.44 | [14] |

| 95% Ethanol Extract of Rhizoma Cimicifugae (95ERC) | DPPH Scavenging | 10.62 ± 0.97 | [14] |

| Water Extract of Rhizoma Cimicifugae (WRC) | DPPH Scavenging | >100 | [14] |

| Petroleum Ether Extract of Rhizoma Cimicifugae (PERC) | DPPH Scavenging | 13.99 ± 2.11 | [14] |

| Absolute Ethanol Extract of Rhizoma Cimicifugae (AERC) | DPPH Scavenging | 14.92 ± 4.31 | [14] |

Mechanism of Action: Radical Scavenging

References

- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Chemical Constituents from Cimicifuga dahurica and Their Anti-Proliferative Effects on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cimiracemates A-D, phenylpropanoid esters from the rhizomes of Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Secondary Metabolites with Anti-Inflammatory from the Roots of Cimicifuga taiwanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant activity and mechanism of Rhizoma Cimicifugae - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Structure, and Biological Activity of Cimicifugic Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic Acid B is a naturally occurring phenylpropanoid derivative that has garnered significant interest in the scientific community for its notable biological activities. As a member of the cimicifugic acid family, it is primarily isolated from various species of the genus Cimicifuga (also known as Actaea), a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery, chemical structure elucidation, and key biological properties of this compound, with a focus on its potential as a therapeutic agent.

Discovery and Isolation

This compound was first reported as one of several new fukiic acid esters isolated from Cimicifuga species. The initial discovery and characterization of this class of compounds were part of broader phytochemical investigations into the constituents of these medicinal plants. The isolation of this compound and its congeners has been achieved through various chromatographic techniques, with centrifugal partition chromatography (CPC) proving to be a particularly effective method for separating these acidic compounds from the complex plant matrix.

Chemical Structure

The chemical structure of this compound was elucidated through a combination of spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). It is characterized as a hydroxycinnamic acid ester of fukiic acid. The systematic IUPAC name for this compound is (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2-hydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid[1]. Its chemical formula is C₂₁H₂₀O₁₁ with a molecular weight of 448.38 g/mol [1][2].

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, characterization, and further development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀O₁₁ | [1][2] |

| Molecular Weight | 448.38 g/mol | [1][2] |

| CAS Number | 205114-66-5 |

Note: Experimentally determined melting point and specific optical rotation data are not consistently reported in the reviewed literature.

Spectroscopic Data

The structural elucidation of this compound relies heavily on NMR and mass spectrometry. Below is a summary of the key spectroscopic data.

Mass Spectrometry Data

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| Negative | [M-H]⁻ | 447.094 |

Note: While complete ¹H and ¹³C NMR data tables are not available in a single comprehensive source, the structure has been confirmed through detailed 1D and 2D NMR experiments as reported in the literature.

Biological Activity and Therapeutic Potential

This compound has demonstrated a range of biological activities, with its antioxidant and anticancer properties being the most extensively studied.

Antioxidant Activity

This compound exhibits potent antioxidant activity, as evidenced by its ability to scavenge free radicals.

| Assay | IC₅₀ (µM) | Reference |

| DPPH Radical Scavenging | 21 | [3] |

Anticancer Activity

Recent studies have highlighted the significant antiproliferative and cytotoxic potential of this compound against various cancer cell lines. Its anticancer effects are attributed to its ability to induce apoptosis and modulate key signaling pathways involved in cancer progression.

| Cell Line | Activity | Reference |

| Cervical Cancer (C33A) | Antiproliferative, Pro-apoptotic | [4] |

| Human Colon Cancer (HCT116) | Antiproliferative | [5] |

Note: While specific IC₅₀ values against a broad panel of cancer cell lines are not yet fully compiled in the literature, the existing data strongly supports its potential as an anticancer agent.

Signaling Pathway Modulation

This compound exerts its biological effects by modulating critical cellular signaling pathways, primarily the Hedgehog and apoptosis pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in the development of several cancers. This compound has been shown to downregulate this pathway, contributing to its anticancer effects. It has been found to modulate the expression of key pathway components, including Smoothened (Smo) and the Gli family of transcription factors[4].

Apoptosis Pathway

This compound has been demonstrated to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. This involves the activation of key caspases and modulation of the Bax/Bcl-2 ratio. Specifically, it has been shown to activate caspase-3, caspase-8, and caspase-9[6].

References

- 1. This compound | C21H20O11 | CID 6449880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Pharmacological Profile of Cimicifugic Acid B: A Technical Guide for Researchers

An In-depth Review of Preclinical Findings and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic Acid B, a phenylpropanoid derivative found in plants of the Cimicifuga species, has garnered significant interest within the scientific community for its diverse pharmacological activities. Traditionally used in herbal medicine, recent preclinical studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, neuroprotective, and metabolic effects. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.

Anticancer Properties

This compound has demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines, with a particularly well-documented mechanism in cervical cancer.

Mechanism of Action in Cervical Cancer

Studies on human cervical cancer cell lines, such as C33A, have revealed a multi-faceted mechanism of action. This compound induces apoptosis through both the intrinsic and extrinsic pathways.[1][2] This is characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and an increased Bax/Bcl2 ratio.[2] Furthermore, it activates caspase-8, a key initiator of the extrinsic apoptotic cascade.[1]

Beyond apoptosis, this compound also induces cell cycle arrest at the G0/G1 phase.[1][2] This is achieved by modulating the expression of key cell cycle regulatory proteins, including cyclin D1, CDK4, and p21.[1]

A significant aspect of its anticancer activity is the modulation of the Hedgehog signaling pathway.[1][2] this compound has been shown to downregulate the expression of key components of this pathway, such as Smoothened (Smo) and Gli.[1]

Quantitative Data: Cytotoxicity

The cytotoxic potential of this compound has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| C33A | Cervical Cancer | 10-50 (dose-dependent decrease in viability) | [3] |

| MDA-MB-453 | Breast Cancer | > 100 | [3] |

| MCF7 | Breast Cancer | > 100 | [3] |

Anti-inflammatory and Antioxidant Properties

This compound exhibits significant anti-inflammatory and antioxidant activities, contributing to its potential therapeutic applications in inflammatory conditions.

Mechanism of Action

The anti-inflammatory effects of this compound are, in part, attributed to its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[4] Extracts of Cimicifuga species containing cimicifugic acids have been shown to reduce the expression of inducible nitric oxide synthase (iNOS).[5]

Its antioxidant properties have been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data: Antioxidant Activity

| Assay | IC50 (µM) | Reference |

| DPPH Radical Scavenging | 21 | [6] |

Neuroprotective and Metabolic Effects

Preliminary evidence suggests that this compound may also possess neuroprotective and metabolic regulatory properties, although research in these areas is less extensive.

Neuroprotective Potential

Extracts of Cimicifuga racemosa, which contain cimicifugic acids, have shown neuroprotective effects in vitro by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ, and exhibiting radical scavenging properties.[5] These activities suggest a potential role in mitigating neuroinflammatory and oxidative processes that contribute to neurodegenerative diseases.

Metabolic Regulation

Extracts from Cimicifuga racemosa have been demonstrated to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7][8] This activation is associated with increased glucose uptake and enhanced insulin sensitivity, suggesting a potential therapeutic role in metabolic disorders.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further investigation.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest the cells, including any floating cells from the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[9]

-

Incubate for 15 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[9]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle by flow cytometry.

Protocol:

-

Harvest and wash the treated cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[1][10]

-

Wash the cells with PBS to remove the ethanol.[1]

-

Resuspend the cell pellet in a solution containing RNase A (to degrade RNA) and PI.[1][10]

-

Incubate for 30 minutes at room temperature in the dark.[10]

-

Analyze the DNA content by flow cytometry.

Nitric Oxide Production (Griess Assay)

This colorimetric assay measures the concentration of nitrite, a stable and oxidized product of nitric oxide.

Protocol:

-

Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[11]

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[12]

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

Caption: Anticancer Mechanism of this compound.

Caption: MTT Assay Workflow for Cell Viability.

Caption: Cell Cycle Analysis Workflow.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. Its well-defined mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of the Hedgehog pathway, provide a strong rationale for its further investigation. The detailed protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of this compound from a preclinical candidate to a potential clinical reality. Further studies are warranted to explore its full therapeutic potential, particularly in the areas of neuroprotection and metabolic regulation, and to establish its in vivo efficacy and safety profile.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. researchhub.com [researchhub.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AMPK Activation by Cimicifuga racemosa Extract Ze 450 Is Associated with Metabolic Effects and Cellular Resilience against Age-Related Pathologies in Different Tissue Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AMPK Activation by Cimicifuga racemosa Extract Ze 450 Is Associated with Metabolic Effects and Cellular Resilience against Age-Related Pathologies in Different Tissue Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. researchgate.net [researchgate.net]

- 12. mjas.analis.com.my [mjas.analis.com.my]

In Vitro Antioxidant Activity of Cimicifugic Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimicifugic Acid B, a phenylpropanoid derivative found in plants of the Cimicifuga genus, has demonstrated notable antioxidant properties. This technical guide provides an in-depth analysis of the in vitro antioxidant activity of this compound, consolidating available quantitative data, detailing experimental methodologies for key antioxidant assays, and illustrating the potential underlying molecular mechanisms. The evidence suggests that this compound's antioxidant capacity is exerted through direct radical scavenging and potential modulation of cellular antioxidant defense pathways, making it a compound of interest for further investigation in the context of oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural products are a rich source of antioxidant compounds that can mitigate oxidative damage. This compound, isolated from species such as Cimicifuga racemosa, has emerged as a promising antioxidant agent.[1][2] This guide synthesizes the current understanding of its in vitro antioxidant profile.

Quantitative Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data.

| Assay | Endpoint | Result for this compound | Reference Compound | Result for Reference |

| DPPH Radical Scavenging Activity | IC50 | 21 µM | Not Specified | Not Specified |

| DPPH Radical Scavenging Activity | IC50 | Not Directly Assessed | Gallic Acid | 4.92 µg/mL |

| (Contextual Data: Methanol extract of Cimicifuga racemosa rhizomes) | IC50 | 99 µg/mL |

Note: Further research is required to determine the IC50 values of pure this compound in ABTS, FRAP, and superoxide anion scavenging assays, as well as its specific effects on antioxidant enzyme activities.

Experimental Protocols

Detailed methodologies for the principle in vitro antioxidant assays are provided below. These protocols are essential for the accurate assessment and comparison of the antioxidant potential of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Experimental Workflow:

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a 96-well plate or test tubes, add a fixed volume of the DPPH solution to varying concentrations of the sample. A blank containing only the solvent and DPPH is also prepared.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the blank and Asample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Experimental Workflow:

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of various concentrations of this compound to the diluted ABTS•+ solution.

-

After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous form (Fe2+-TPTZ), which has an intense blue color and can be monitored at 593 nm.

Experimental Workflow:

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl3·6H2O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

-

Add a small volume of the sample to the FRAP reagent.

-

After a specific incubation time (e.g., 4 to 30 minutes) at 37°C, measure the absorbance of the blue-colored complex at 593 nm.

-

A standard curve is prepared using known concentrations of FeSO4·7H2O.

-

The antioxidant capacity of the sample is expressed as ferric reducing antioxidant power in mmol of Fe2+ equivalents per gram of sample.

Superoxide Anion (O2•−) Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge superoxide radicals, which can be generated in vitro by systems such as the phenazine methosulfate-NADH (PMS-NADH) system. The reduction of nitroblue tetrazolium (NBT) by superoxide radicals to form a colored formazan product is inhibited in the presence of an antioxidant.

Experimental Workflow:

Protocol:

-

The reaction mixture contains Tris-HCl buffer (e.g., 16 mM, pH 8.0), nitroblue tetrazolium (NBT) solution (e.g., 50 µM), NADH solution (e.g., 78 µM), and the sample at various concentrations.

-

The reaction is initiated by adding phenazine methosulfate (PMS) solution (e.g., 10 µM).

-

The mixture is incubated at room temperature for a specified time (e.g., 5 minutes).

-

The absorbance is measured at 560 nm against a blank.

-

The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.

Potential Molecular Mechanisms of Antioxidant Action

While direct evidence for this compound is still emerging, studies on extracts from Cimicifuga species suggest that its antioxidant effects may be mediated, at least in part, through the modulation of cellular signaling pathways. One of the most critical pathways in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Signaling Pathway

Under normal physiological conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling (e.g., glutathione S-transferases, GSTs). Extracts of Cimicifugae Rhizoma have been shown to activate the Nrf2/HO-1/NQO1 signaling pathway.[3] It is plausible that this compound, as a constituent of these extracts, contributes to this activation.

Proposed Nrf2 Activation by this compound:

Conclusion

This compound exhibits significant in vitro antioxidant activity, as evidenced by its potent DPPH radical scavenging capacity. While further studies are needed to quantify its effects in other antioxidant assays and to elucidate the precise molecular mechanisms, the available data suggest that this compound is a promising natural compound for mitigating oxidative stress. Its potential to modulate the Nrf2 signaling pathway warrants deeper investigation, which could pave the way for its development as a therapeutic agent for oxidative stress-related diseases. Researchers are encouraged to utilize the standardized protocols outlined in this guide to further explore the antioxidant potential of this and other natural compounds.

References

- 1. Progress in the Study of Chemical Constituents of Actaea cimicifuga and Actaea erythrocarpa and Their Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cimicifugae Rhizoma Extract Attenuates Oxidative Stress and Airway Inflammation via the Upregulation of Nrf2/HO-1/NQO1 and Downregulation of NF-κB Phosphorylation in Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

Cimicifugic Acid B: A Comprehensive Technical Guide to its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic Acid B, a phenylpropanoid ester isolated from plants of the Cimicifuga species, has emerged as a compound of significant interest in oncology research. Accumulating evidence highlights its potent antiproliferative and cytotoxic effects, primarily through the induction of apoptosis in cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental validation of this compound-induced apoptosis, with a focus on its activity in cervical cancer cells.

Core Mechanism of Action: Induction of Apoptosis

This compound orchestrates apoptosis through a multi-faceted approach, engaging both the intrinsic and extrinsic pathways. The core mechanism revolves around the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key apoptotic and cell cycle regulatory proteins.

A pivotal study demonstrated that this compound treatment of HPV-negative cervical cancer C33A cells leads to a dose-dependent decrease in cell viability, accompanied by classic apoptotic morphological changes such as nuclear condensation and DNA fragmentation[1].

Key Molecular Events:

-

Reactive Oxygen Species (ROS) Generation: this compound treatment triggers a dose-dependent increase in intracellular ROS levels. This oxidative stress is a critical upstream event that initiates the apoptotic cascade[1].

-

Mitochondrial Dysfunction: The elevated ROS levels lead to the disruption of the mitochondrial membrane potential (MMP). This depolarization of the mitochondrial membrane is a hallmark of the intrinsic apoptotic pathway[1].

-

Modulation of Bcl-2 Family Proteins: this compound alters the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio. This shift promotes the permeabilization of the mitochondrial outer membrane[1].

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade. This compound has been shown to activate both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), confirming the involvement of both the extrinsic and intrinsic pathways[2].

Signaling Pathways Implicated in this compound-Induced Apoptosis

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is the primary mechanism through which this compound induces apoptosis. The sequence of events is initiated by intracellular stress, in this case, the generation of ROS.

Caption: Intrinsic apoptotic pathway induced by this compound.

Extrinsic (Death Receptor) Pathway

Evidence also points to the involvement of the extrinsic pathway in this compound-induced apoptosis. This is confirmed by the activation of caspase-8, a key initiator caspase in this pathway[2]. The exact mechanism of how this compound engages this pathway requires further elucidation.

Hedgehog Signaling Pathway

Intriguingly, this compound has been found to modulate the Hedgehog (HH) signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer[1][3]. The compound downregulates key players in this pathway, including Smoothened (Smo) and Glioma-associated oncogene (Gli)[2]. The inhibition of the Hedgehog pathway likely contributes to the antiproliferative and pro-apoptotic effects of this compound.

Caption: Modulation of the Hedgehog signaling pathway by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound on cervical cancer cells.

Table 1: Effect of this compound on Cell Viability of C33A Cervical Cancer Cells

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 10 | ~85 |

| 20 | ~65 |

| 30 | ~50 |

| 40 | ~40 |

| 50 | ~30 |

Data derived from MTT assay after 24 hours of treatment.

Table 2: Effect of this compound on Caspase Activity in C33A Cells

| Concentration (µM) | Fold Change in Caspase-3 Activity | Fold Change in Caspase-8 Activity | Fold Change in Caspase-9 Activity |

| 0 (Control) | 1.0 | 1.0 | 1.0 |

| 10 | ~1.5 | ~1.2 | ~1.4 |

| 20 | ~2.5 | ~1.8 | ~2.2 |

| 30 | ~3.5 | ~2.5 | ~3.0 |

| 40 | ~4.5 | ~3.2 | ~3.8 |

| 50 | ~5.5 | ~4.0 | ~4.5 |

Data represents fold change relative to control after 24 hours of treatment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

-

Cell Seeding: C33A cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

-

Treatment: The cells are then treated with various concentrations of this compound (e.g., 10, 20, 30, 40, 50 µM) and a vehicle control (DMSO) for 24 hours.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Detailed Methodology:

-

Cell Treatment: C33A cells are treated with different concentrations of this compound for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: The cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

Detailed Methodology:

-

Protein Extraction: Following treatment with this compound, total protein is extracted from the C33A cells using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Cleaved Caspase-3, β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant potential as an anticancer agent by effectively inducing apoptosis in cancer cells. Its mechanism of action, involving the induction of oxidative stress, mitochondrial disruption, and modulation of key signaling pathways like the intrinsic apoptotic pathway and the Hedgehog pathway, provides a strong rationale for its further investigation and development as a therapeutic candidate. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and related compounds.

References

- 1. This compound, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of Hedgehog Signaling in Cancer by Natural and Dietary Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Cimicifugic Acid B: A Technical Guide to its Impact on Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimicifugic Acid B, a phenylpropanoid derivative isolated from plants of the Cimicifuga genus, has emerged as a compound of significant interest in oncology research. Accumulating evidence indicates its potent anti-proliferative and cytotoxic effects against various cancer cell lines. A primary mechanism underpinning these effects is the modulation of cell cycle progression. This technical guide provides a comprehensive overview of the current understanding of this compound's influence on cell cycle regulation, detailing its impact on key signaling pathways, presenting available quantitative data, and outlining the experimental protocols utilized in these seminal studies. The information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural compound.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, the identification of novel therapeutic agents that can modulate the cell cycle is a cornerstone of anti-cancer drug discovery. Natural products have historically been a rich source of such agents. This compound, derived from the rhizomes of Cimicifuga species, has demonstrated significant bioactivity, including anti-inflammatory, antioxidant, and notably, anti-cancer properties. Recent studies have begun to elucidate the molecular mechanisms by which this compound exerts its anti-proliferative effects, with a particular focus on its ability to induce cell cycle arrest. This document synthesizes the available scientific literature to provide an in-depth technical guide on this topic.

Core Mechanism of Action: G0/G1 Phase Cell Cycle Arrest

Current research indicates that a primary mechanism of action for this compound is the induction of cell cycle arrest at the G0/G1 checkpoint. This has been observed in cervical cancer cells (C33A) and is a critical step in preventing cancer cell proliferation.[1][2] The arrest at this phase is orchestrated by the modulation of key cell cycle regulatory proteins.

Signaling Pathways Modulated by this compound

The Cyclin D1/CDK4/p21 Pathway

The progression through the G1 phase of the cell cycle is largely governed by the activity of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6, which form complexes with D-type cyclins. These complexes phosphorylate the Retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and the subsequent expression of genes required for S phase entry. The activity of these complexes is negatively regulated by CDK inhibitors such as p21.

This compound has been shown to modulate this pathway to induce G0/G1 arrest in cervical cancer cells by:

-

Downregulating Cyclin D1 expression: This reduces the formation of active Cyclin D1-CDK4 complexes.[1]

-

Downregulating CDK4 expression: Further limiting the availability of the catalytic subunit required for G1 progression.[1]

-

Upregulating p21 expression: This CDK inhibitor binds to and inactivates Cyclin D1-CDK4 complexes, effectively halting the cell cycle.[1]

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is aberrantly reactivated in several types of cancer, where it promotes proliferation and survival. The key components of this pathway include the transmembrane receptors Patched (PTCH) and Smoothened (SMO), and the GLI family of transcription factors.

This compound has been found to downregulate the expression of key players in the Hedgehog pathway, including SMO and GLI, in cervical cancer cells.[1] The inhibition of this pathway likely contributes to the observed anti-proliferative effects and cell cycle arrest.

Quantitative Data on Cell Cycle Arrest

While the qualitative effects of this compound on cell cycle regulation are established, detailed quantitative data from dose-response studies are crucial for understanding its potency and therapeutic window. The following table summarizes the available data on the dose-dependent effect of a methanolic extract of Cimicifuga foetida (containing cimicifugic acids) on the cell cycle distribution of glioma cells.

Table 1: Effect of Cimicifuga foetida Methanolic Extract on Cell Cycle Distribution in Glioma Cells

| Cell Line | Treatment Concentration (µg/mL) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| U87 MG | 0 (Control) | 55.2 ± 2.1 | 25.1 ± 1.5 | 19.7 ± 1.8 |

| 50 | 65.4 ± 2.5 | 18.2 ± 1.3 | 16.4 ± 1.2 | |

| 100 | 75.1 ± 3.2 | 12.5 ± 1.1 | 12.4 ± 1.0 | |

| 150 | 78.9 ± 3.5 | 10.1 ± 0.9 | 11.0 ± 0.9 | |

| A172 | 0 (Control) | 60.1 ± 2.3 | 22.4 ± 1.7 | 17.5 ± 1.4 |

| 50 | 70.2 ± 2.8 | 15.8 ± 1.2 | 14.0 ± 1.1 | |

| 100 | 78.6 ± 3.1 | 10.9 ± 0.9 | 10.5 ± 0.8 | |

| 150 | 82.3 ± 3.6 | 8.7 ± 0.7 | 9.0 ± 0.7 | |

| T98G | 0 (Control) | 58.7 ± 2.2 | 23.9 ± 1.6 | 17.4 ± 1.3 |

| 50 | 68.9 ± 2.7 | 16.5 ± 1.3 | 14.6 ± 1.1 | |

| 100 | 76.8 ± 3.0 | 11.7 ± 1.0 | 11.5 ± 0.9 | |

| 150 | 80.1 ± 3.3 | 9.5 ± 0.8 | 10.4 ± 0.8 |

Data are presented as mean ± SD from three independent experiments.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments used to elucidate the effects of this compound on cell cycle regulation.

Cell Culture and Treatment

-

Cell Lines: C33A (human cervical carcinoma), U87 MG, A172, T98G (human glioblastoma).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent volume of DMSO.

Cell Cycle Analysis by Flow Cytometry

-

Principle: This technique measures the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of this compound or DMSO for the desired time period (e.g., 24, 48, or 72 hours).

-

After treatment, both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol while vortexing. Cells are stored at -20°C overnight.

-

The fixed cells are then centrifuged, washed with PBS, and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The cells are incubated in the dark at room temperature for 30 minutes.

-

The DNA content is then analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate cell cycle analysis software.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.

-

Protocol:

-

Cells are treated with this compound as described above.

-

After treatment, cells are lysed in RIPA buffer containing a protease inhibitor cocktail.

-

The total protein concentration of the lysates is determined using a BCA protein assay.

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for Cyclin D1, CDK4, p21, Smo, Gli, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent through its ability to induce G0/G1 cell cycle arrest. Its multimodal action, involving the modulation of the Cyclin D1/CDK4/p21 pathway and the inhibition of the Hedgehog signaling cascade, highlights its promise as a therapeutic candidate. The quantitative data, although currently limited to extracts, strongly supports a dose-dependent effect on cell cycle distribution.

Future research should focus on obtaining more comprehensive quantitative data for purified this compound across a wider range of cancer cell lines. Elucidating the direct molecular interactions of this compound with its targets will be crucial for a complete understanding of its mechanism of action. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of this compound in preclinical cancer models. This will be a critical step in translating the promising in vitro findings into potential clinical applications for this intriguing natural compound.

References

Preliminary Cytotoxicity Screening of Cimicifugic Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic Acid B, a phenylpropanoid derivative isolated from plants of the Cimicifuga genus, has garnered significant interest in oncological research due to its potential cytotoxic and antiproliferative properties. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, with a focus on its effects on cervical cancer cells. The document outlines detailed experimental protocols, presents quantitative data, and visualizes the key signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated against various cell lines, with notable activity observed in human cervical cancer cells. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.

| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) | Assay |

| C33A | Human Cervical Cancer | ~25-30 | 24 | MTT |

| 3T3 | Mouse Embryonic Fibroblast | >60 | 24 | MTT |

Note: The IC50 value for C33A cells is estimated from graphical data presented in the cited literature. The data for 3T3 cells indicates low cytotoxicity to non-cancerous cells at the tested concentrations.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the cytotoxicity screening of this compound.

Cell Culture and Treatment

Human cervical cancer cells (C33A) and mouse embryonic fibroblast cells (3T3) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experimental procedures, cells are seeded in appropriate culture vessels and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing varying concentrations of this compound (typically in the range of 10-50 µM) or a vehicle control (e.g., DMSO).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

-

Treatment: Treat cells with various concentrations of this compound and incubate for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Following treatment with this compound for 24 hours, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, Caspase-3, Caspase-8, Caspase-9, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the cell cycle distribution.

-

Cell Preparation: Treat cells with this compound for 24 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using appropriate software.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Experimental workflow for the preliminary cytotoxicity screening of this compound.

Signaling Pathways of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cervical cancer cells through both the intrinsic and extrinsic pathways.[1] It also appears to modulate the Hedgehog signaling pathway.[1]

Intrinsic and Extrinsic Apoptosis Pathways

Caption: Intrinsic and extrinsic apoptosis pathways induced by this compound.

Hedgehog Signaling Pathway Modulation

Caption: Proposed modulation of the Hedgehog signaling pathway by this compound.

Conclusion